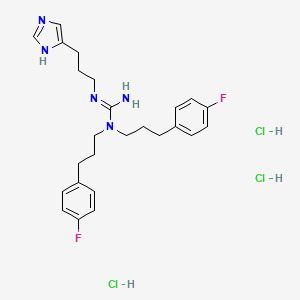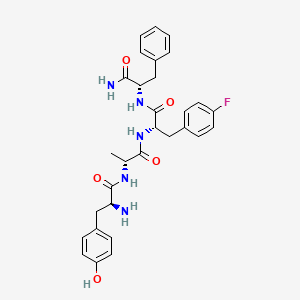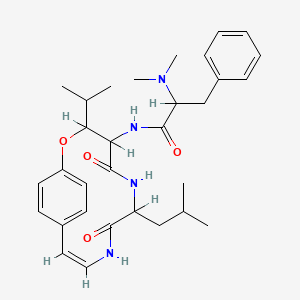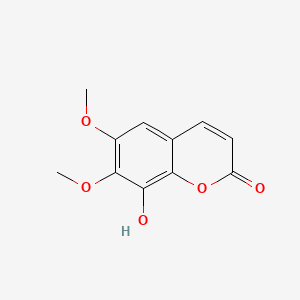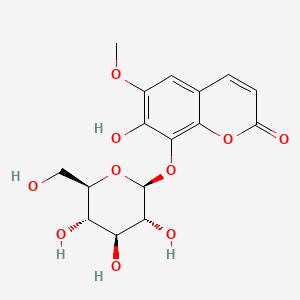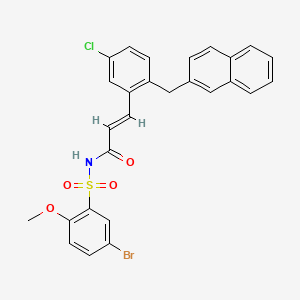
L-826266
Vue d'ensemble
Description
L-826266 est un composé organique synthétique connu pour son rôle d'antagoniste sélectif et compétitif du sous-type de récepteur de la prostaglandine E2 EP3 . Ce composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le domaine de la recherche cardiovasculaire et neurologique .
Applications De Recherche Scientifique
L-826266 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of prostaglandin receptors and their antagonists.
Biology: Investigated for its role in modulating biological pathways involving prostaglandin E2 receptors.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research.
Mécanisme D'action
Target of Action
L-826266, also known as compound 10b , is a selective and competitive antagonist of the prostaglandin E2 receptor subtype EP3 . This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes.
Mode of Action
This compound interacts with its target, the EP3 receptor, by competitively binding to it . This binding prevents the activation of the receptor by its natural ligand, prostaglandin E2 (PGE2), thereby inhibiting the downstream effects of PGE2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin E2 (PGE2) pathway . By antagonizing the EP3 receptor, this compound inhibits the effects of PGE2, which include the release of neurotransmitters such as noradrenaline and serotonin .
Result of Action
The primary molecular effect of this compound is the inhibition of PGE2-induced neurotransmitter release . This results in a decrease in the release of neurotransmitters such as noradrenaline and serotonin . At the cellular level, this can lead to changes in neuronal signaling and potentially influence various physiological processes regulated by these neurotransmitters.
Analyse Biochimique
Biochemical Properties
L-826266 interacts with the EP3 receptor, a subtype of the prostaglandin E2 receptor . It has a high affinity for the EP3 receptor, with a Ki value of 0.8 nM . It also binds to the EP4 receptor, but with a much lower affinity (Ki = 715 nM) . This compound does not bind to EP1 or EP2 receptors up to a concentration of 5,000 nM .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits vasoconstriction induced by the EP3 agonist sulprostone in a concentration-dependent manner . It also inhibits sulprostone-induced norepinephrine and serotonin release in rat cortex and norepinephrine release in rat vas deferens .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the EP3 receptor, thereby antagonizing the effects of prostaglandins of the E series on noradrenaline and serotonin release . This suggests that this compound acts as a competitive antagonist at EP3 receptors .
Dosage Effects in Animal Models
In animal models, this compound has been shown to delay seizures and increase the latency for clonic and generalized tonic-clonic seizures induced by pentylenetetrazol . These effects were observed at dosages ranging from 0.01 to 1 nmol/site .
Transport and Distribution
Given its lipophilic nature , it is likely that this compound can readily cross cell membranes and distribute within various cellular compartments.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de L-826266 implique plusieurs étapes, à commencer par la préparation d'intermédiaires clés. La principale voie synthétique comprend les étapes suivantes :
Formation de la structure de base : La synthèse commence par la préparation du (E)-N-(5-bromo-2-méthoxyphényl)sulfonyl-3-[5-chloro-2-(naphtalène-2-ylméthyl)phényl]prop-2-énamide.
Méthodes de production industrielle
La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus consiste à optimiser les conditions de réaction afin de maximiser le rendement et la pureté. L'utilisation de réactifs de haute pureté et de techniques de purification avancées, telles que la chromatographie, garantit la production de this compound avec une pureté ≥ 98 % .
Analyse Des Réactions Chimiques
Types de réactions
L-826266 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans this compound.
Substitution : Les réactions de substitution, en particulier celles impliquant des atomes d'halogène, sont courantes pour ce composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent :
Agents oxydants : Tels que le peroxyde d'hydrogène et le permanganate de potassium.
Agents réducteurs : Y compris le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Agents de substitution : Tels que les agents halogénants comme le chlore et le brome.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire divers dérivés oxydés, tandis que les réactions de substitution peuvent donner lieu à des produits halogénés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au sous-type de récepteur de la prostaglandine E2 EP3 et en l'antagonisant. Ce récepteur est impliqué dans divers processus physiologiques, notamment la vasoconstriction et la libération de neurotransmetteurs . En bloquant le récepteur EP3, this compound inhibe les voies de signalisation en aval, ce qui conduit à une réduction de la vasoconstriction et à une modulation de la libération de neurotransmetteurs .
Comparaison Avec Des Composés Similaires
L-826266 est unique en raison de son antagonisme sélectif du récepteur EP3. Les composés similaires comprennent :
L-798,106 : Similaire à this compound mais sans groupe chlore.
Sulprostone : Un agoniste du récepteur EP3 utilisé dans des études comparatives pour comprendre les effets antagonistes de this compound.
This compound se distingue par sa forte sélectivité et sa puissance en tant qu'antagoniste du récepteur EP3, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrClNO4S/c1-34-25-12-10-23(28)17-26(25)35(32,33)30-27(31)13-9-22-16-24(29)11-8-21(22)15-18-6-7-19-4-2-3-5-20(19)14-18/h2-14,16-17H,15H2,1H3,(H,30,31)/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXFUJYHEDGCLS-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244101-03-9 | |
| Record name | L-826266 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244101039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of L-826,266?
A: L-826,266 functions as a competitive antagonist of the prostaglandin E receptor 3 (EP3). [, ] This means it binds to the EP3 receptor, blocking the binding of endogenous agonists like prostaglandin E2 (PGE2). This binding prevents the downstream signaling cascade usually activated by PGE2 through the EP3 receptor.
Q2: What evidence supports the high selectivity of L-826,266 for the EP3 receptor?
A: Studies utilizing isolated guinea-pig aorta, a tissue known to express EP3 receptors, demonstrate that L-826,266 effectively inhibits contractions induced by EP3 agonists like 17-phenyl PGE2 and ONO-AE-248. [] Importantly, L-826,266 showed minimal effects on contractions induced by agonists of other prostanoid receptors, such as the TP receptor agonist U-46619, indicating its selectivity for the EP3 receptor. [] Further confirmation was obtained through FLIPR assays using human recombinant prostanoid receptors, where L-826,266 showed preferential binding and inhibition of the EP3 receptor compared to other prostanoid receptor subtypes. []
Q3: How does the lipophilicity of L-826,266 influence its pharmacological activity?
A: L-826,266 exhibits high lipophilicity (cLogP = 7.39), which contributes to its slow onset of action in certain tissues, like the guinea-pig aorta. [, ] This slow kinetics is attributed to its potential accumulation in lipid-rich environments, leading to a delayed equilibrium between the extracellular space and its site of action at the EP3 receptor.
Q4: What in vitro models have been used to investigate the effects of L-826,266?
A4: Researchers have employed various in vitro models to elucidate the pharmacological actions of L-826,266. These include:
- Isolated human pulmonary arteries: L-826,266 was shown to effectively inhibit contractions induced by the EP3 agonist sulprostone in these vessels, highlighting its role in modulating vascular tone. []
- Guinea-pig aorta: This model demonstrated the slow onset of action of L-826,266 in antagonizing EP3 receptor-mediated contractions, emphasizing the influence of its lipophilic nature. []
- Rat hippocampal slices: In this model, L-826,266 prevented the PGE2-induced decrease in Na+,K+-ATPase activity, suggesting a potential role of EP3 receptors in modulating neuronal excitability. []
Q5: What are the potential implications of L-826,266's ability to modulate Na+,K+-ATPase activity in the rat hippocampus?
A: The finding that L-826,266 prevents PGE2-induced decreases in Na+,K+-ATPase activity in rat hippocampal slices suggests a potential role for EP3 receptors in regulating neuronal excitability. [] Dysregulation of Na+,K+-ATPase activity is implicated in various neurological disorders, including epilepsy. Therefore, understanding how EP3 receptors modulate this enzyme's activity could offer insights into new therapeutic strategies for neurological diseases.
Q6: What is the significance of studying the structure-activity relationship (SAR) of L-826,266 and related compounds?
A: Examining the SAR of L-826,266 and its analogs is crucial for identifying structural features essential for its potency, selectivity, and pharmacological properties. [, ] By systematically modifying the compound's structure and evaluating the impact on its activity, researchers can gain valuable insights for designing improved EP3 receptor antagonists with enhanced therapeutic potential. These insights could lead to the development of novel drugs for treating conditions where EP3 receptor modulation is desirable.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



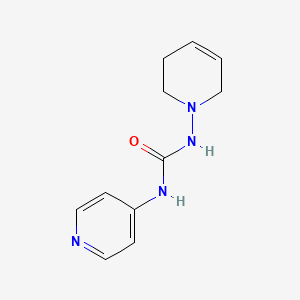
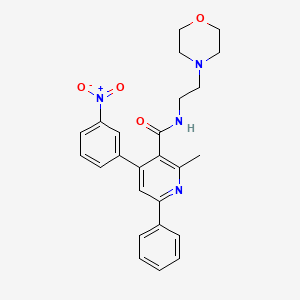
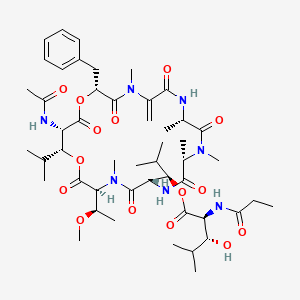
![(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one](/img/structure/B1674038.png)
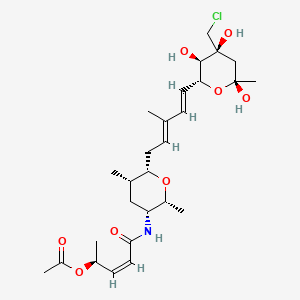

![[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B1674043.png)
